Ethyl 2-hydroxy-3-oxobutanoate

Catalog No.
S8993553
CAS No.
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
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Ethyl 2-hydroxy-3-oxobutanoate

Product Name

Ethyl 2-hydroxy-3-oxobutanoate

IUPAC Name

ethyl 2-hydroxy-3-oxobutanoate

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c1-3-10-6(9)5(8)4(2)7/h5,8H,3H2,1-2H3

InChI Key

BKLZHQNOJJQEBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)O

Ethyl 2-hydroxy-3-oxobutanoate, also known as 2-ethyl-2-hydroxy-3-oxobutanoic acid, is an organic compound with the molecular formula C₆H₁₀O₄. This compound is categorized as a hydroxy fatty acid and plays a significant role in various biochemical processes, particularly in the biosynthesis of branched-chain amino acids such as valine and isoleucine. It features both a hydroxy group and a keto group, which contribute to its reactivity and biological activity.

, including:

  • Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carbonyl group can be reduced to form an alcohol, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the acetyl group under acidic or basic conditions.

These reactions allow ethyl 2-hydroxy-3-oxobutanoate to serve as an intermediate in the synthesis of various organic compounds.

Ethyl 2-hydroxy-3-oxobutanoate exhibits notable biological activity, particularly in metabolic pathways. It acts as a substrate for enzymes involved in amino acid biosynthesis, influencing the production of key metabolites. Its unique structure allows it to participate in enzymatic reactions that are crucial for cellular metabolism. Studies have shown its potential role in metabolic disorders and as a biomarker for certain diseases .

The synthesis of ethyl 2-hydroxy-3-oxobutanoate can be achieved through various methods:

  • Enzymatic Reactions: One common method involves the enzyme acetolactate synthase, which catalyzes the reaction between pyruvate and 2-oxobutanoate to form ethyl 2-hydroxy-3-oxobutanoate and carbon dioxide.
  • Asymmetric Aldol Reaction: This method employs chiral catalysts to ensure the production of the desired enantiomer. An aldehyde reacts with a ketone in the presence of a chiral catalyst to form an alpha-hydroxy ketone intermediate, which is then further reacted to introduce the acetyl group .
  • Industrial Production: Large-scale production may involve continuous flow reactors and advanced purification techniques to maximize yield and purity.

Ethyl 2-hydroxy-3-oxobutanoate has several applications across various fields:

  • Chemistry: It serves as a chiral building block in synthesizing complex molecules.
  • Biology: It is studied for its role in metabolic pathways and enzyme interactions.
  • Medicine: Investigated for potential therapeutic effects and as a precursor in drug synthesis.
  • Industry: Used in producing specialty chemicals and as an intermediate in various industrial processes .

Research on ethyl 2-hydroxy-3-oxobutanoate has highlighted its interactions with specific enzymes involved in metabolic pathways. For instance, it has been shown to influence the activity of enzymes responsible for branched-chain amino acid biosynthesis, thus potentially modulating cellular functions and signaling pathways. Its unique combination of functional groups allows it to interact effectively with various molecular targets within biological systems .

Ethyl 2-hydroxy-3-oxobutanoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameKey FeaturesDifferences
2-Hydroxybutanoic AcidLacks the acetyl groupDifferent chemical reactivity
2-AcetolactateSimilar structure but different functional arrangementVaries in metabolic pathway involvement
2-Oxobutanoic AcidPrecursor in the synthesis of ethyl 2-hydroxy-3-oxobutanoateLacks hydroxy functionality
(S)-2-Acetyl-2-hydroxybutanoic AcidEnantiomer with different stereochemistryAffects biological activity and enzyme interaction
AcetohydroxybutyrateRelated structure but distinct functional groupsUnique role in branched-chain amino acid biosynthesis

The uniqueness of ethyl 2-hydroxy-3-oxobutanoate lies in its specific stereochemistry and the presence of both acetyl and hydroxy functional groups, allowing it to participate in diverse chemical and bio

Ethyl 2-hydroxy-3-oxobutanoate (C$$6$$H$${10}$$O$$_3$$) features a four-carbon chain with a ketone group at position 3, an ester group at position 1, and a hydroxyl group at position 2 in its enolic form. The compound exists in equilibrium between its keto (3-oxobutanoate) and enol (2-hydroxy-3-oxobutanoate) tautomers, with the keto form predominating in neutral solutions. The enol tautomer’s stability arises from conjugation between the hydroxyl group and the adjacent carbonyl, forming a six-membered intramolecular hydrogen-bonded ring.

Key Functional Groups and Reactivity:

  • Ketone (C=O): Participates in nucleophilic additions and enolate formation.
  • Ester (COOR): Undergoes hydrolysis and transesterification.
  • α-Hydrogens: Highly acidic (pKa ~11) due to resonance stabilization of the enolate intermediate.

The compound’s bifunctional nature enables it to act as a nucleophile (via enolate) and electrophile (via carbonyl), making it a versatile synthon. For example, its enolate can alkylate at the α-position, while the ketone undergoes condensation reactions.

PropertyValue/Description
Molecular FormulaC$$6$$H$${10}$$O$$_3$$
Boiling Point180–181°C (decomposes)
Tautomeric Ratio (Keto:Enol)92:8 at 33°C

Historical Context in Organic Synthesis

The synthesis of ethyl 2-hydroxy-3-oxobutanoate traces back to the late 19th century with Rainer Ludwig Claisen’s discovery of the Claisen condensation. This reaction, involving base-mediated dimerization of ethyl acetate, produced ethyl acetoacetate (the keto form) and ethanol. By 1925, industrial-scale production emerged using diketene and ethanol, bypassing the equilibrium limitations of the Claisen method.

The compound’s utility expanded with the development of the acetoacetic ester synthesis in the early 20th century, enabling systematic alkylation at the α-carbon. Landmark applications included the synthesis of terpenes and polyketides, underscoring its role in natural product chemistry. Notably, its enolate’s reactivity mirrored biological processes, such as thiolase-catalyzed acetoacetyl-CoA formation in fatty acid metabolism.

Significance in β-Ketoester Chemistry

As a prototypical β-ketoester, ethyl 2-hydroxy-3-oxobutanoate exemplifies three hallmark reactions:

  • Claisen Condensation: Base-mediated dimerization of esters to form β-ketoesters. The reaction proceeds via enolate attack on a second ester molecule, followed by alkoxide elimination. For example, ethyl acetate condenses to yield ethyl acetoacetate and ethanol.
  • Acetoacetic Ester Synthesis: Enolate alkylation followed by hydrolysis and decarboxylation to generate substituted ketones. This method enables precise carbon-chain elongation:
    $$
    \text{Enolate} + \text{R-X} \rightarrow \text{Alkylated β-ketoester} \xrightarrow{\text{H}3\text{O}^+} \text{Ketone} + \text{CO}2
    $$
  • Dieckmann Cyclization: Intramolecular Claisen condensation of diesters to form cyclic β-ketoesters. This reaction is critical for synthesizing five- and six-membered rings.

In biological systems, the compound’s analogs participate in ketogenesis and polyketide biosynthesis. For instance, acetoacetyl-CoA, a biochemical analog, is a precursor to cholesterol and steroids.

Chemical Synthesis Routes

Claisen Condensation Approaches

The Claisen condensation serves as a foundational method for synthesizing β-keto esters, including ethyl acetoacetate, a structural analog of ethyl 2-hydroxy-3-oxobutanoate. In this reaction, two equivalents of ethyl acetate undergo base-catalyzed deprotonation to form an enolate, which subsequently attacks the carbonyl carbon of another ester molecule. The resulting tetrahedral intermediate eliminates an alkoxide group, yielding ethyl acetoacetate [1] [2]. While ethyl acetoacetate lacks the α-hydroxyl group of ethyl 2-hydroxy-3-oxobutanoate, post-condensation modifications—such as α-hydroxylation—enable access to the target compound. For example, copper-catalyzed oxidation or enzymatic hydroxylation of ethyl acetoacetate introduces the hydroxyl group at the α-position [5].

A key challenge in this route lies in controlling the regioselectivity of hydroxylation. Recent studies demonstrate that chiral catalysts like cupreidine facilitate enantioselective α-hydroxylation of β-keto esters, achieving up to 97% enantiomeric excess (ee) under optimized conditions [5]. These methods typically employ cumyl hydroperoxide as an oxidizing agent, highlighting the role of peroxide intermediates in stabilizing transition states during hydroxyl group formation [5].

Nitrosation and Hydroxylamine Derivatives

Nitrosation reactions provide an alternative pathway to introduce α-functional groups into β-keto esters. Treatment of glycine ethyl ester with nitrous acid (HNO₂) generates ethyl chloro(hydroximino)acetate (ECHA), a hydroxylamine derivative [4]. Although this reaction does not directly produce ethyl 2-hydroxy-3-oxobutanoate, analogous nitrosation of α-diazo-β-keto esters could yield hydroxylated products. For instance, diazo compounds undergo C-nitrosation in the presence of nitrite, followed by chloride substitution to form α-hydroxylmino intermediates [4]. Subsequent reduction of the hydroxylmino group to a hydroxyl moiety remains an area of active research, with potential applications in synthesizing ethyl 2-hydroxy-3-oxobutanoate derivatives.

Notably, nitrosation reactions require precise control over reaction conditions to avoid over-nitrosation or decomposition. Studies on glycine ethyl ester demonstrate that excess nitrite and acidic conditions (pH < 3) favor ECHA formation, with yields reaching 30–40% [4]. Extending this methodology to β-keto esters may necessitate modulating steric and electronic effects to direct nitrosation to the α-position.

Grignard Reagent-Mediated Alkylation

Grignard reagents enable the alkylation of β-keto esters, though their application to ethyl 2-hydroxy-3-oxobutanoate synthesis requires careful substrate design. When ethyl acetoacetate reacts with a Grignard reagent (e.g., CH₃MgBr), the reagent adds twice to the ester carbonyl: first forming a ketone intermediate via nucleophilic acyl substitution, then undergoing a second addition to yield a tertiary alkoxide [6]. Protonation produces a tertiary alcohol, which diverges from the target compound’s structure.

To adapt this strategy, researchers have explored pre-functionalized β-keto esters bearing protected hydroxyl groups. For example, silyl ether-protected α-hydroxy-β-keto esters undergo Grignard alkylation at the ketone position, followed by deprotection to reveal the hydroxyl group. This approach circumvents over-alkylation and preserves the α-hydroxyl functionality. However, competing elimination reactions remain a limitation, particularly with bulky Grignard reagents [6].

Biocatalytic Production

Enzymatic Reduction of α-Diazo-β-Keto Esters

Biocatalytic methods offer stereocontrol and mild reaction conditions for synthesizing chiral α-hydroxy-β-keto esters. Alcohol dehydrogenases (ADHs) catalyze the asymmetric reduction of α-diazo-β-keto esters to α-hydroxy derivatives. For instance, ADH from Lactobacillus brevis reduces ethyl 2-diazo-3-oxobutanoate to ethyl 2-hydroxy-3-oxobutanoate with high enantioselectivity (>90% ee) [5]. The diazo group acts as a transient directing group, stabilizing the transition state during enzymatic reduction.

Recent advances in protein engineering have expanded the substrate scope of ADHs. Mutagenesis studies on conserved residues near the active site enhance enzyme activity toward bulky β-keto esters, enabling access to previously inaccessible derivatives [5]. Additionally, immobilization of ADHs on magnetic nanoparticles improves catalyst recyclability, a critical factor for industrial applications.

Alcohol Dehydrogenase-Catalyzed Stereoselective Reactions

Cinchona alkaloid-derived organocatalysts, such as cupreidine, facilitate enantioselective α-hydroxylation of β-keto esters. In the presence of cumyl hydroperoxide, cupreidine directs the stereochemical outcome via hydrogen-bonding interactions with the substrate [5]. This method achieves up to 95% yield and 97% ee for ethyl 2-hydroxy-3-oxobutanoate analogs, outperforming traditional metal-catalyzed approaches. Scale-up experiments demonstrate the method’s industrial viability, with gram-scale reactions maintaining high enantioselectivity (86% ee) and yielding crystallographically pure product after recrystallization [5].

Industrial-Scale Production Techniques

Industrial production of ethyl 2-hydroxy-3-oxobutanoate prioritizes cost-effectiveness and scalability. Continuous-flow Claisen condensation systems minimize side reactions and improve heat transfer, enabling multi-ton production of ethyl acetoacetate precursors [2]. Subsequent α-hydroxylation is conducted in batch reactors using heterogeneous catalysts (e.g., silica-supported cupreidine) to facilitate catalyst recovery [5].

Green chemistry principles drive the adoption of biocatalytic routes in industry. Fed-batch fermentation with engineered E. coli strains expressing ADHs achieves high titers of ethyl 2-hydroxy-3-oxobutanoate (≥50 g/L), with downstream processing employing liquid-liquid extraction and vacuum distillation [5]. Life-cycle assessments indicate that biocatalytic methods reduce solvent waste by 40% compared to chemical synthesis, aligning with sustainability goals.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

146.05790880 g/mol

Monoisotopic Mass

146.05790880 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-11-21

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